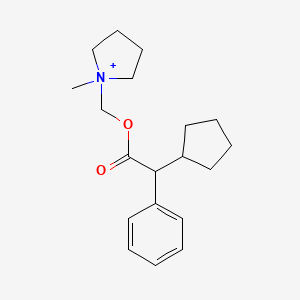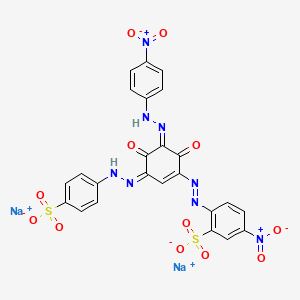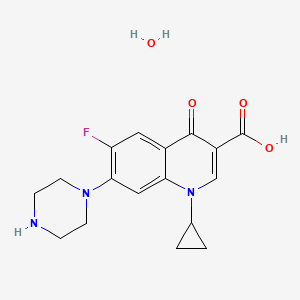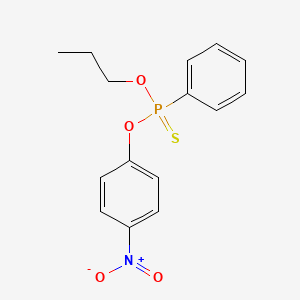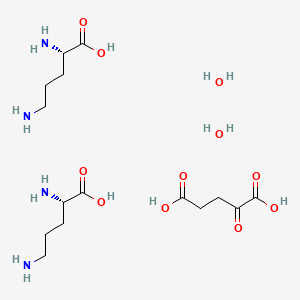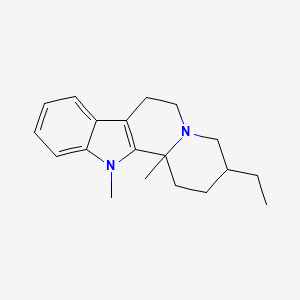
7-(2,2,6-Trimethylcyclohexen-1-yl)-5-methyl-2,4,6-heptatrienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-cis C17 Aldehyde, also known as 9-cis-β-ionylidenecrotonaldehyde, is a type of aldehyde with a 17-carbon chain. This compound is a cis isomer, meaning that the functional groups are on the same side of the double bond, which can significantly affect its chemical properties and reactivity. Aldehydes are organic compounds containing a formyl group, and they play a crucial role in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-cis C17 Aldehyde can be achieved through several methods:
Ozonolysis of Alkenes: This method involves the cleavage of alkenes using ozone, followed by reductive workup to yield the aldehyde.
Oxidation of Primary Alcohols: Primary alcohols can be oxidized to aldehydes using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Dehydrogenation of Alcohols: This industrial method involves passing primary alcohols over metal catalysts like copper at high temperatures to produce aldehydes.
Industrial Production Methods
In industrial settings, the production of aldehydes often involves large-scale oxidation processes. For example, the oxidation of primary alcohols using chromium (VI) oxidants or other safer alternatives like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and co-oxidants .
化学反応の分析
Types of Reactions
9-cis C17 Aldehyde undergoes various chemical reactions, including:
Addition Reactions: Aldehydes can undergo nucleophilic addition reactions with reagents like Grignard reagents (RMgX) to form secondary or tertiary alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Addition: Secondary or tertiary alcohols.
科学的研究の応用
9-cis C17 Aldehyde has several applications in scientific research:
作用機序
The mechanism of action of 9-cis C17 Aldehyde involves its interaction with various molecular targets:
Enzyme Interaction: Aldehydes can form Schiff bases with amino groups in proteins, affecting their function.
Oxidative Stress: Aldehydes can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
Signal Transduction: Aldehydes can modulate signal transduction pathways by interacting with key signaling molecules.
類似化合物との比較
Similar Compounds
cis-7-Hexadecenal: A 16-carbon aldehyde with similar structural features.
cis-8-Heptadecenal: Another 17-carbon aldehyde with a different cis configuration.
Uniqueness
9-cis C17 Aldehyde is unique due to its specific cis configuration, which influences its reactivity and interaction with biological molecules. This configuration can lead to different biological activities and applications compared to its trans isomers or other aldehydes with different chain lengths .
特性
CAS番号 |
67567-19-5 |
|---|---|
分子式 |
C17H24O |
分子量 |
244.37 g/mol |
IUPAC名 |
(2E,4Z,6E)-5-methyl-7-(3,6,6-trimethylcyclohexen-1-yl)hepta-2,4,6-trienal |
InChI |
InChI=1S/C17H24O/c1-14(7-5-6-12-18)8-9-16-13-15(2)10-11-17(16,3)4/h5-9,12-13,15H,10-11H2,1-4H3/b6-5+,9-8+,14-7- |
InChIキー |
VHHPATMCLDVHHK-XVVZUGNZSA-N |
異性体SMILES |
CC1CCC(C(=C1)/C=C/C(=C\C=C\C=O)/C)(C)C |
正規SMILES |
CC1CCC(C(=C1)C=CC(=CC=CC=O)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


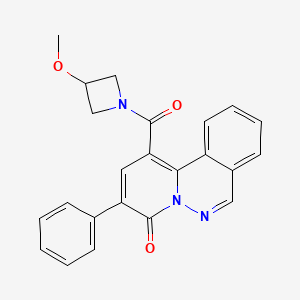
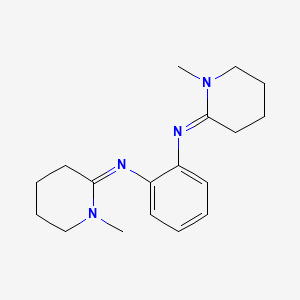
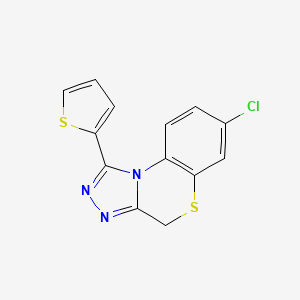

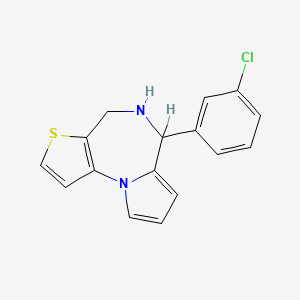
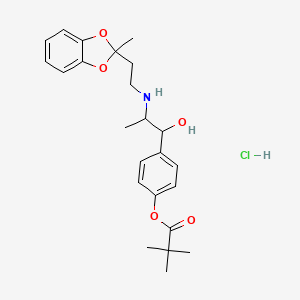
![N,N-diethyl-2-[2-(4-(111C)methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide](/img/structure/B12735093.png)

